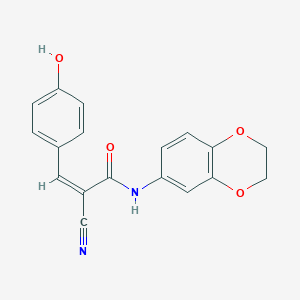
(Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hydroxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hydroxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H14N2O4 and its molecular weight is 322.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hydroxyphenyl)prop-2-enamide is a synthetic organic compound characterized by its unique structural components, including a cyano group, a benzodioxin moiety, and a substituted phenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.
The molecular formula of the compound is C19H16N2O3, with a molecular weight of approximately 320.348 g/mol. The structure includes functional groups that are likely responsible for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N2O3 |
| Molecular Weight | 320.348 g/mol |
| CAS Number | 852956-94-6 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes and contribute to its therapeutic effects.
- Receptor Binding : It may interact with various receptors, modulating signal transduction pathways that are critical in disease processes.
- Gene Expression Modulation : The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This is particularly relevant in breast and colon cancer models.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Breast Cancer Models : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups.
- Inflammation Models : In animal studies assessing the anti-inflammatory properties of the compound, it was found to significantly decrease levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when administered prior to inflammatory stimuli.
Research Findings
Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound:
- Modifications to the benzodioxin ring have been shown to enhance its anticancer potency.
- The presence of the hydroxyphenyl group appears essential for its anti-inflammatory activity.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c19-11-13(9-12-1-4-15(21)5-2-12)18(22)20-14-3-6-16-17(10-14)24-8-7-23-16/h1-6,9-10,21H,7-8H2,(H,20,22)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVSBISASCDJJB-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC=C(C=C3)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)/C(=C\C3=CC=C(C=C3)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














